molecular formula C20H17FN4O2S B2861547 N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251678-94-0

N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2861547
M. Wt: 396.44
InChI Key: GHUXUUZWYKUHNE-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is also known as Flunitrazolam . It is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .


Synthesis Analysis

The synthesis of Flunitrazolam has not been described in the scientific or patent literature before October 2016 . It was first definitively identified and reported to the EMCDDA Early Warning System by an analytical laboratory in Germany .


Molecular Structure Analysis

Flunitrazolam is the triazole analogue of Flunitrazepam (Rohypnol) . The addition of the triazole ring to the scaffold increases potency significantly . This is evident as Flunitrazolam is reported anecdotally to be active in the microgram level .


Physical And Chemical Properties Analysis

Flunitrazolam has the chemical formula C17H12FN5O2 and a molar mass of 337.314 g·mol −1 . The SMILES representation of its structure is O=Nc4ccc2-n1c©nnc1CN=C(c2c4)c3ccccc3F .

Scientific Research Applications

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates, demonstrating their potential in agricultural applications for weed control without the need for high doses, thereby reducing environmental impact (Moran, 2003).

Antifungal and Insecticidal Activity

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal activities and insecticidal activity, suggesting their potential in developing new pesticides and fungicides. Their effectiveness against various pests and fungi could provide new avenues for pest management strategies (Xu et al., 2017).

Antimicrobial Evaluation

Research into substituted sulfonamides and sulfinyl compound derivatives has indicated their antimicrobial activity, highlighting the versatility of [1,2,4]triazolo[4,3-a]pyridine derivatives in combating microbial infections. These findings could lead to the development of new antibiotics or disinfectants (Abdel-Motaal & Raslan, 2014).

Insecticidal Agents Against Cotton Leafworm

The synthesis of bioactive sulfonamide thiazole derivatives incorporating the [1,2,4]triazolo[4,3-a]pyridine moiety has resulted in compounds with significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. These results underscore the potential for developing effective insecticidal agents to protect crops from pest damage (Soliman et al., 2020).

Antibacterial and Antifungal Activity

A new series of compounds, including 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, have been synthesized and demonstrated significant antibacterial and antifungal activity. These findings highlight the potential for using such derivatives in medical applications to combat resistant bacterial and fungal strains (Suresh et al., 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-5-2-3-6-16(15)13-25(18-10-8-17(21)9-11-18)28(26,27)19-7-4-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXUUZWYKUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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